molecular formula C25H27N5O3S B2610040 7-(3,4-diethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1251698-57-3

7-(3,4-diethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2610040
CAS No.: 1251698-57-3
M. Wt: 477.58
InChI Key: LHJRONQESADMQK-UHFFFAOYSA-N
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Description

The compound 7-(3,4-diethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-diethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, including the formation of the thienopyrimidine core and subsequent functionalization. A common synthetic route may include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-diethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

7-(3,4-diethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(3,4-diethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, the compound may inhibit the activity of a particular enzyme, thereby reducing the production of a harmful metabolite.

Comparison with Similar Compounds

7-(3,4-diethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one: can be compared with other thienopyrimidine derivatives, such as:

  • 7-(3,4-dimethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
  • 7-(3,4-dihydroxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The unique diethoxy substitution in This compound may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-(3,4-diethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-3-32-19-9-8-17(15-20(19)33-4-2)18-16-34-23-22(18)27-25(28-24(23)31)30-13-11-29(12-14-30)21-7-5-6-10-26-21/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJRONQESADMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=N5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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